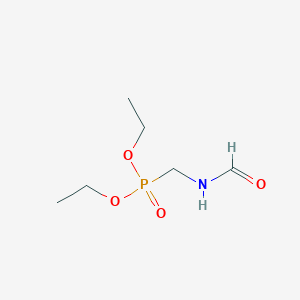

N-(diethoxyphosphorylmethyl)formamide

Descripción general

Descripción

Formamides are a class of amides that are structurally related to formamide, having two ethyl groups in place of the two hydrogens . They are commonly used as solvents in chemical transformations .

Synthesis Analysis

Formamides can be prepared industrially by combining diethylamine and methyl formate at atmospheric pressure . There are also electrochemical strategies to produce formamides under ambient conditions .Molecular Structure Analysis

The molecular structure of formamides generally includes hydrogen, oxygen, carbon, and nitrogen atoms .Chemical Reactions Analysis

Formamides can play multiple roles in organic chemistry. They can be used as a reagent, a catalyst, and a stabilizer . They are involved in various chemical reactions, including those with OH radicals .Physical And Chemical Properties Analysis

Formamides have unique physical and chemical properties. For example, they have a high dielectric constant, high solubility, low conductivity, and amphiprotic nature .Aplicaciones Científicas De Investigación

1. N-Formylation of Amines

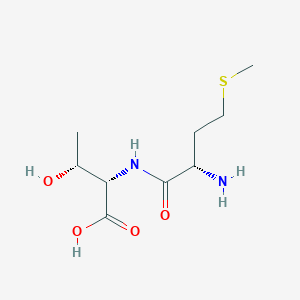

N-(diethoxyphosphorylmethyl)formamide is utilized in the N-formylation of primary and secondary amines, including amino acids. This process, leveraging formamide, results in moderate to excellent yields and can convert compounds having amino esters to N-formyl amides (Joseph et al., 2013).

2. Aminocarbonylation of Aryl Halides

The compound plays a role in the aminocarbonylation of aryl iodides and bromides. This process is performed using palladium acetate and Xantphos, applicable to a wide range of formamides and aryl halides, yielding corresponding products efficiently. Notably, this method eliminates the need for toxic carbon monoxide gas (Sawant et al., 2011).

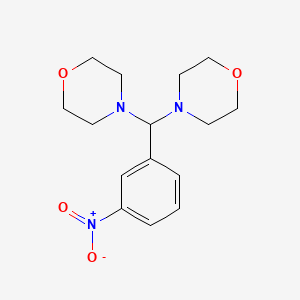

3. Synthesis of N-formyl Morpholine

N-formylmorpholine, synthesized from morpholine and formic acid, is stable, non-toxic, and non-corrosive. It's useful due to its compatibility with aliphatic and aromatic hydrocarbons and water, significantly reducing the relative volatility of aromatics. This compound is employed as a green solvent in the synthesis of heterocyclic compounds (Ghasemi, 2018).

4. Fungitoxicity Studies

Studies have shown that N-substituted formamides, such as N-(diethoxyphosphorylmethyl)formamide, demonstrate fungitoxicity. These compounds can control plant pathogens like Erysiphe graminis on wheat when applied to plant roots, providing valuable insights for agricultural applications (Carter et al., 1972).

5. Synthesis of Formamides with Unsaturated Groups

The synthesis of formamides containing unsaturated groups using CO2 and H2 has been explored. This method, employing a Cu(OAc)2–4-dimethylaminopyridine catalytic system, maintains the integrity of unsaturated groups like CC bonds, making it significant in industrial applications (Liu et al., 2017).

6. Synthesis of Thermoplastic Starch/Montmorillonite Nanocomposite

N-(diethoxyphosphorylmethyl)formamide derivatives are utilized in preparing thermoplastic starch/montmorillonite nanocomposites. These compounds act as plasticizers for starch and swelling agents for montmorillonite, enhancing the material's properties such as thermal stability and water resistance, relevant in materials science (Dai et al., 2009).

7. Catalytic Asymmetric Synthesis

Chiral formamides, including N-(diethoxyphosphorylmethyl)formamide derivatives, are used in Lewis base catalysis for catalytic asymmetric synthesis. This is crucial in medicinal chemistry for producing high enantioselectivity compounds (Iseki et al., 1998).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(diethoxyphosphorylmethyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)6-7-5-8/h5H,3-4,6H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQKAXRYIKCIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CNC=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210476 | |

| Record name | Phosphonic acid, [(formylamino)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(diethoxyphosphorylmethyl)formamide | |

CAS RN |

41003-95-6 | |

| Record name | Phosphonic acid, [(formylamino)methyl]-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41003-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, [(formylamino)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B3265785.png)

![5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one](/img/structure/B3265795.png)